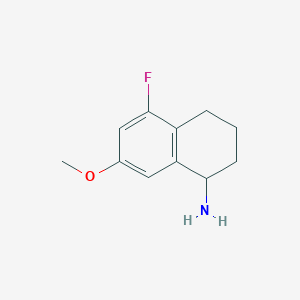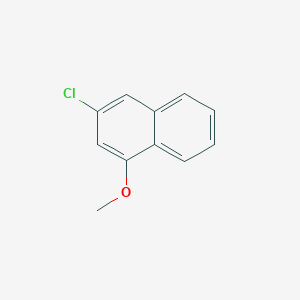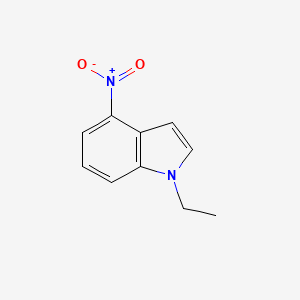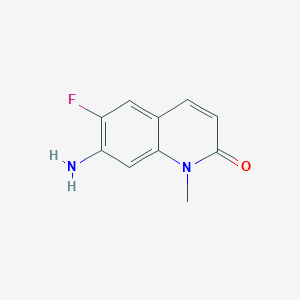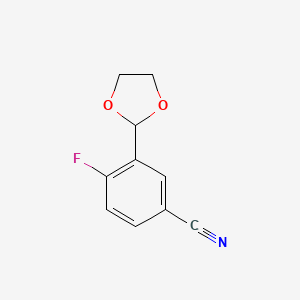
3-Methylisoquinoline-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylisoquinoline-5-carboxylic acid: is a heterocyclic aromatic organic compound It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisoquinoline-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) . Another method involves the reaction of isatin with enaminone in the presence of an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH), followed by acidification with dilute hydrochloric acid (HCl) .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of coal tar as a starting material. Isoquinoline can be isolated from coal tar by fractional crystallization of the acid sulfate . This method exploits the basicity of isoquinoline compared to quinoline, allowing for selective extraction and purification.
Chemical Reactions Analysis
Types of Reactions: 3-Methylisoquinoline-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation reactions on isoquinoline can yield pyridine-3,4-dicarboxylic acid (dipicolinic acid) and its corresponding anhydride when treated with alkaline potassium permanganate (KMnO₄) .
Common Reagents and Conditions:
Oxidation: Alkaline potassium permanganate (KMnO₄)
Reduction: Hydrogenation using palladium on carbon (Pd/C)
Substitution: Electrophilic substitution reactions using reagents like bromine (Br₂) or chlorine (Cl₂)
Major Products:
Oxidation: Pyridine-3,4-dicarboxylic acid
Reduction: 3-Methylisoquinoline
Substitution: Halogenated isoquinoline derivatives
Scientific Research Applications
3-Methylisoquinoline-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methylisoquinoline-5-carboxylic acid involves its interaction with various molecular targets and pathways. Isoquinoline derivatives can act as enzyme inhibitors, receptor antagonists, or agonists, depending on their specific structure and functional groups . For example, some isoquinoline compounds inhibit the activity of enzymes involved in DNA replication and repair, leading to anti-cancer effects .
Comparison with Similar Compounds
Quinoline: A structural isomer of isoquinoline with a benzene ring fused to a pyridine ring.
1-Benzylisoquinoline: The structural backbone of many naturally occurring alkaloids such as papaverine.
4-Methylisoquinoline-5-carboxylic acid: A closely related compound with similar chemical properties.
Uniqueness: 3-Methylisoquinoline-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl group at the 3-position and carboxylic acid group at the 5-position make it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
3-methylisoquinoline-5-carboxylic acid |
InChI |
InChI=1S/C11H9NO2/c1-7-5-10-8(6-12-7)3-2-4-9(10)11(13)14/h2-6H,1H3,(H,13,14) |
InChI Key |
RSPYPXURFSAZBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2C(=O)O)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


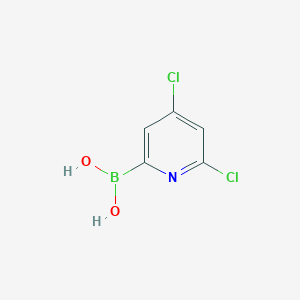
![4-(methylamino)-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11904899.png)


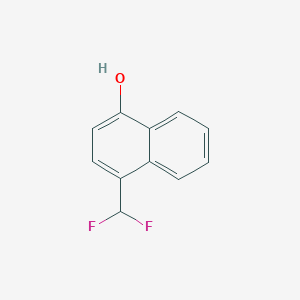
![Imidazo[4,5,1-IJ][1,2,3]triazolo[4,5-F]quinoline](/img/structure/B11904912.png)
